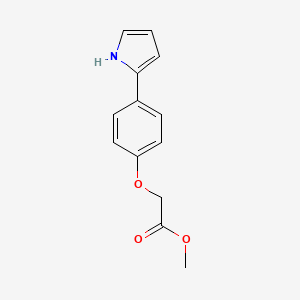
Rhodamine phalloidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodamine Phalloidin is a high-affinity F-actin probe conjugated to the red-orange fluorescent dye, tetramethylrhodamine (TRITC). It selectively stains F-actin and is optimal for fixed and permeabilized samples . It is commonly used in imaging applications to selectively label F-actin .
Synthesis Analysis
Phalloidin is a bicyclic peptide belonging to a family of toxins isolated from the deadly Amanita phalloides ‘death cap’ mushroom . It is typically used conjugated to a fluorescent dye, such as FITC, Rhodamine, TRITC or similar dyes .Molecular Structure Analysis
Phalloidin contains an unusual thioether bridge between cysteine and tryptophan residues that forms an inner ring structure . At elevated pH, this thioether is cleaved and the toxin loses its affinity for actin .Chemical Reactions Analysis
Phalloidin binds to actin filaments much more tightly than to actin monomers, leading to a decrease in the rate constant for the dissociation of actin subunits from filament ends, essentially stabilizing actin filaments through the prevention of filament depolymerization .Physical And Chemical Properties Analysis
Rhodamine Phalloidin is a fluorescent compound with superior brightness, outstanding photostability, and high fluorescence quantum yield . The fluorescence properties also include fluorescence lifetime, fluorescence quantum yield .Wissenschaftliche Forschungsanwendungen
Actin Filament Visualization in Various Biological Contexts
Rhodamine phalloidin is extensively used for visualizing actin filaments in different biological systems. It has been instrumental in studies involving sea urchin eggs, where it helped observe actin filament translocations during fertilization and cytoplasmic processes (Terasaki, 1996). Similarly, the influence of phalloidin on actin filament branching, particularly in the presence of the Arp2/3 complex, has been elucidated using rhodamine-phalloidin, indicating its role in actin dynamics and structural organization (Mahaffy & Pollard, 2008).
Exploring Actin Organization in Fungi and Algae
In the context of fungi and algae, rhodamine-phalloidin has been pivotal in revealing the organization of actin filaments. For instance, in the fungus Uromyces phaseoli, it helped identify actin structures like filaments, plaques, and intranuclear inclusions, providing insights into fungal cellular architecture and processes (Hoch & Staples, 1983). Additionally, its use in red algae showed extensive arrays of F-actin, aiding in the understanding of cytoskeletal arrangements in these organisms (McDonald, Garbary, & Duckett, 1993).
Insights into Actin Dynamics in Plants and Animals
Rhodamine-phalloidin has also been used to study the distribution of actin microfilament bundles in plants, providing clues about their role in gravity perception and cellular organization (White & Sack, 1990). In animal cells, it has enabled the observation of actin filament dynamics in living cultured cells, contributing to the understanding of cellular motility and division processes (Wang, 1987).
Safety And Hazards
Zukünftige Richtungen
Rhodamine Phalloidin is one of the most commonly used fluorescent phalloidin conjugates in the literature, as evidenced by over 1,500 citations . It can be used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations . It is fully compatible with other fluorescent stains used in cellular analyses including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies . This suggests significant potential for its application in the field of cellular imaging or biotechnology .
Eigenschaften
CAS-Nummer |
219920-04-4 |
|---|---|
Produktname |
Rhodamine phalloidin |
Molekularformel |
C60H70N12O13S2 |
Molekulargewicht |
1231.4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




